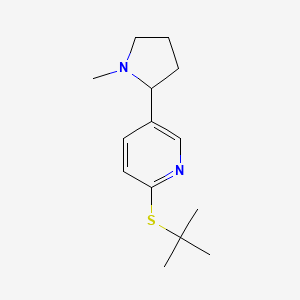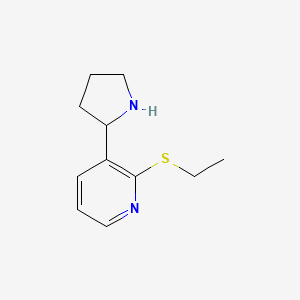
N-((5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropanamine is a compound belonging to the class of organic compounds known as triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is notable for its unique structure, which includes a cyclopropyl group and a triazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-((5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropanamine typically involves the reaction of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thione with cyclopropanamine. The reaction is carried out in the presence of a base such as triethylamine in a solvent like ethanol at room temperature. The mixture is then cooled to 0°C, and the product is isolated through filtration and purification techniques such as recrystallization .
Chemical Reactions Analysis
N-((5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The triazole ring allows for substitution reactions where different substituents can be introduced using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
N-((5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-((5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The triazole ring allows the compound to bind to enzymes and receptors, inhibiting their activity. This binding can lead to the modulation of various biological processes, such as cell proliferation and apoptosis. The cyclopropyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
N-((5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropanamine can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure but different substituents.
Voriconazole: Another antifungal agent with a triazole ring and additional functional groups.
Trazodone: An antidepressant with a triazole ring and a different pharmacological profile.
The uniqueness of this compound lies in its specific combination of the cyclopropyl group and the triazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C10H16N4/c1-14-9(6-11-8-4-5-8)12-13-10(14)7-2-3-7/h7-8,11H,2-6H2,1H3 |
InChI Key |
JAYCLFCWMYVOKW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1C2CC2)CNC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11797859.png)
![Methyl [2,2'-bipyrimidine]-5-carboxylate](/img/structure/B11797870.png)



![2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11797890.png)

![2-(5-Bromobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11797907.png)
![3-(1H-Pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11797915.png)
![3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B11797919.png)



